molecular formula C8H15NO2 B1364157 2,2-Diethyl-3-oxobutanamide

2,2-Diethyl-3-oxobutanamide

Cat. No.: B1364157
M. Wt: 157.21 g/mol
InChI Key: DZUQDMJSCJBHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer: The specific research applications for 2,2-Diethyl-3-oxobutanamide are not detailed in the available literature. The following description is based on the well-established utility of its core 3-oxobutanamide structure in medicinal and organic chemistry. 3-Oxobutanamide (acetoacetamide) derivatives are highly valued in research as key synthetic intermediates for constructing pharmacologically active heterocycles. Their bifunctional structure, featuring both nucleophilic and electrophilic sites, makes them privileged building blocks in multicomponent and condensation reactions . A prominent application is in the Hantzsch-type synthesis of 1,4-dihydropyridine (DHP) dicarboxamides, which are investigated as potential anti-tubercular agents. In these compounds, the 3-oxobutanamide moiety is incorporated into the DHP core, and the resulting carboxamide groups are crucial for antimycobacterial activity . Furthermore, the 3-oxobutanamide scaffold is integral to designing novel molecular hybrids. For instance, N-adamantanyl-3-oxobutanamide derivatives have been developed and shown to act as dual-purpose inhibitors, simultaneously targeting the enzymes urease and α-glucosidase, which is a promising strategy for multi-target therapeutics . This versatility makes 3-oxobutanamide-based compounds a significant focus for researchers developing new therapeutic candidates and exploring structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2,2-diethyl-3-oxobutanamide

InChI

InChI=1S/C8H15NO2/c1-4-8(5-2,6(3)10)7(9)11/h4-5H2,1-3H3,(H2,9,11)

InChI Key

DZUQDMJSCJBHOY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)C)C(=O)N

Origin of Product

United States

Synthetic Methodologies for N,n Diethyl 3 Oxobutanamide and Its Derivatives

Established Synthetic Routes to N,N-Diethyl-3-oxobutanamide

Decarboxylation and Alkylation Approaches

The synthesis of substituted β-keto amides can be conceptually based on established methodologies like the malonic ester synthesis, which traditionally yields carboxylic acids. This approach involves the alkylation of an active methylene (B1212753) compound followed by hydrolysis and decarboxylation. libretexts.org While not a direct route to N,N-diethyl-3-oxobutanamide itself, which is unsubstituted at the α-position, this strategy is highly relevant for producing its α-substituted derivatives.

The core principle involves using a malonic ester derivative, such as diethyl malonate, which possesses a reactive methylene group (CH₂) flanked by two carbonyl groups. The synthesis pathway can be described in the following general steps:

Enolate Formation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the malonic ester, forming a resonance-stabilized enolate. libretexts.org

Alkylation: The nucleophilic enolate is then reacted with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position. researchgate.net

Amidation: To form the amide, one of the ester groups could be selectively aminolyzed with diethylamine (B46881). Alternatively, a pre-formed N,N-diethyl amidomalonate could be used as the starting material.

Hydrolysis and Decarboxylation: The remaining ester group is hydrolyzed to a carboxylic acid, and subsequent heating leads to decarboxylation (loss of CO₂), yielding the final α-substituted N,N-diethyl-β-ketoamide. The presence of a β-carbonyl group is crucial for this decarboxylation step to occur readily. libretexts.org

This methodology offers a versatile route to a wide range of C2-substituted derivatives of N,N-diethyl-3-oxobutanamide.

Analogous Reactions of Amines with Acetic Acid Derivatives

More direct and industrially significant methods for the synthesis of N,N-diethyl-3-oxobutanamide involve the reaction of diethylamine with highly reactive derivatives of acetic acid, particularly diketene (B1670635) and ethyl acetoacetate (B1235776).

The reaction of diketene with amines is a well-established and efficient method for producing acetoacetamides. wikipedia.org Diketene acts as an acetoacetylating agent. The reaction involves the nucleophilic attack of diethylamine on the carbonyl group of the β-lactone ring in diketene, leading to ring-opening and the formation of N,N-diethyl-3-oxobutanamide. researchgate.net This process is often carried out in the presence of a catalyst and can be highly exothermic.

Alternatively, N,N-diethyl-3-oxobutanamide can be prepared by the aminolysis of ethyl acetoacetate. taylorandfrancis.com In this reaction, diethylamine displaces the ethoxy group of the ester. This equilibrium-driven reaction often requires elevated temperatures or the removal of the ethanol (B145695) byproduct to proceed to completion.

Reactant 1Reactant 2Catalyst/ConditionsProductRef.
DiketeneDiethylamineTriethylamine (B128534), Dry DioxaneN,N-Diethyl-3-oxobutanamide wikipedia.orgresearchgate.net
Ethyl AcetoacetateDiethylamineHeating/Ethanol RemovalN,N-Diethyl-3-oxobutanamide taylorandfrancis.com

Synthesis of Halogenated N,N-Diethyl-3-oxobutanamide Derivatives

Synthesis of 2,2-Dichloro-N,N-diethyl-3-oxobutanamide

The synthesis of α,α-dihalogenated β-keto amides is typically achieved through two primary strategies: direct halogenation of the parent β-keto amide or by using a pre-halogenated building block. While specific literature for the synthesis of 2,2-dichloro-N,N-diethyl-3-oxobutanamide is not abundant, its synthesis can be inferred from established procedures for analogous compounds.

One plausible route is the direct chlorination of N,N-diethyl-3-oxobutanamide at the active methylene position. Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) are commonly used for this type of transformation. The reaction would proceed via an enol or enolate intermediate, with the electron-withdrawing acetyl and amide groups facilitating the substitution.

A more direct approach involves the acylation of an appropriate precursor with dichloroacetyl chloride. However, the standard method for creating the amide bond would involve reacting diethylamine with a molecule already containing the 2,2-dichloro-3-oxobutanoyl framework. A common and analogous synthesis for related α,α-dichloroacetamides involves the reaction of a secondary amine with dichloroacetyl chloride. For instance, the synthesis of 3-dichloroacetyl-2,5-dimethyl-2-n-propyl-1,3-oxazolidine is achieved by reacting 1-amino-2-propanol and 2-pentanone with dichloroacetyl chloride in the presence of an aqueous sodium hydroxide (B78521) solution. researchgate.net This highlights a general strategy where a secondary amine is acylated with dichloroacetyl chloride.

Reactant 1Reactant 2Reagent/ConditionsProductRef.
N,N-Diethyl-3-oxobutanamideSulfuryl Chloride (SO₂Cl₂)Inert Solvent2,2-Dichloro-N,N-diethyl-3-oxobutanamide(Inferred)
DiethylamineDichloroacetyl ChlorideBase (e.g., NaOH, Triethylamine)N,N-Diethyldichloroacetamide researchgate.net (Analogous)

Synthesis of Oximino Derivatives of N,N-Diethyl-3-oxobutanamide

Preparation of N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide

The synthesis of α-oximino-β-keto amides is achieved through the nitrosation of the active methylene group at the C2 position. This reaction introduces a hydroxyimino group (=NOH) and is a standard method for functionalizing 1,3-dicarbonyl compounds.

The preparation of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide involves the reaction of N,N-diethyl-3-oxobutanamide with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid, such as acetic acid or hydrochloric acid. researchgate.netgoogle.com The reactive species is the nitrosonium ion (NO⁺) or a related carrier. stackexchange.comechemi.com The reaction proceeds through the attack of the enol or enolate of the β-keto amide on the nitrosating agent, followed by tautomerization of the resulting nitroso intermediate to the more stable oxime. stackexchange.com

This procedure is well-documented for similar substrates. For example, the synthesis of 2-(hydroxyimino)-3-oxo-butyric acid tert-butyl ester is accomplished by treating tert-butyl acetoacetate with an aqueous solution of sodium nitrite in acetic acid at low temperatures (below 15°C). google.com Similarly, diethyl malonate can be nitrosated using sodium nitrite and acetic acid in an organic solvent. google.com These established protocols provide a reliable framework for the synthesis of the target oximino derivative.

Starting MaterialReagentsConditionsProductRef.
N,N-Diethyl-3-oxobutanamideSodium Nitrite, Acetic AcidLow Temperature (e.g., 0-15°C)N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide researchgate.netgoogle.comgoogle.com (Analogous)
tert-Butyl acetoacetateSodium Nitrite, Acetic Acid<15°C2-(Hydroxyimino)-3-oxo-butyric acid tert-butyl ester google.com
Diethyl malonateSodium Nitrite, Acetic Acid0-5°C, then 35-45°CNitroso-diethyl malonate google.com

Nitrosation of 3-Oxobutanamide Precursors

Nitrosation of 3-oxobutanamide precursors is a significant chemical transformation that introduces a nitroso group into the molecule. This process typically involves the reaction of an amine precursor with a nitrosating agent. The reactivity of the amine and the reaction conditions, particularly pH, play a crucial role in the outcome of the nitrosation process. While the nitrosation process is enhanced at an acidic pH, extremely low pH can be less reactive due to the protonation of amines. nih.gov

Common nitrosating agents include nitrous acid (HNO₂) and its salts (nitrites), as well as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov The reaction between secondary amines and nitrite under acidic conditions is a primary pathway for the formation of N-nitrosamines. researchgate.net These reactions are of considerable interest due to the potential biological activity of the resulting N-nitroso compounds.

The diet contains numerous compounds that can undergo nitrosation in the gastrointestinal tract to form potentially carcinogenic nitroso compounds. nih.gov Various classes of precursors, including amides, can undergo this reaction. nih.gov The rate of nitrosation and the subsequent biological activity of the products can vary significantly depending on the specific precursor molecule. nih.gov

In the context of pharmaceutical manufacturing, the presence of nitrites as impurities can be a significant concern, as they can act as precursors for N-nitrosation reactions, potentially leading to the formation of nitrosamine (B1359907) impurities in drug products. researchgate.net Therefore, monitoring and controlling nitrite levels is crucial. researchgate.net

Synthesis of Diazo Derivatives of N,N-Diethyl-3-oxobutanamide

The synthesis of α-diazo amides, including derivatives of N,N-diethyl-3-oxobutanamide, can be achieved through several methodologies. One prominent method is the diazo transfer reaction. thieme-connect.comthieme-connect.comwhiterose.ac.uk

The diazo transfer process is a widely used method for the synthesis of α-diazo carbonyl compounds. thieme-connect.comthieme-connect.comwhiterose.ac.uk This reaction typically involves a 1,3-dicarbonyl compound, a sulfonyl azide (B81097) reagent such as 4-acetamidobenzenesulfonyl azide (p-ABSA), and a base. thieme-connect.comthieme-connect.comwhiterose.ac.uk

For acyclic β-keto amides, a general procedure involves the acylation of an amine followed by a telescoped diazo transfer reaction. thieme-connect.comthieme-connect.com The crude acylation product is treated with a sulfonyl azide and a base, such as triethylamine, to facilitate the diazo transfer. thieme-connect.comthieme-connect.com This approach has been successfully applied to a range of nitrogen nucleophiles, including anilines, secondary amines, and lactams. thieme-connect.com

The choice of base can be critical for product purification. While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used, triethylamine is often preferred as it can lead to easier purification of the final diazo product. thieme-connect.comthieme-connect.com The reaction is typically carried out at low temperatures, such as 0 °C or -10 °C, in an anhydrous solvent like acetonitrile. thieme-connect.comthieme-connect.com

Table 1: Examples of Diazo Transfer Reactions with β-Keto Amide Derivatives thieme-connect.com

EntryNitrogen NucleophileDiazo Product
1AnilinesN-(Aryl)-2-diazo-3-oxobutanamide
2Secondary AmineN,N-Dialkyl-2-diazo-3-oxobutanamide
3LactamsN-Acyl-2-diazo-3-oxobutanamide
4OxazolidinoneN-(Oxazolidinoyl)-2-diazo-3-oxobutanamide

Synthesis of Substituted 2,2-Diethyl-3-oxobutanamide Analogs

The synthesis of N-aryl-3-oxobutanamide derivatives is a key area of research due to the varied applications of these compounds. A common synthetic route involves the coupling of diazonium salts derived from aromatic amines with a β-keto amide, such as N-(2,4-dimethylphenyl)-3-oxobutanamide. researchgate.net

This reaction is typically carried out in an aqueous ethanol solution containing a base like sodium acetate (B1210297). researchgate.net The diazonium salt is prepared by treating the aromatic amine with sodium nitrite in an acidic medium. This is then added to a solution of the 3-oxobutanamide to yield the corresponding hydrazone derivative. researchgate.net

Another approach involves the direct reaction of 3-oxobutanamides with various reagents to build more complex heterocyclic structures. For instance, treatment of 3-oxobutanamides with phenyl isocyanate in a basic medium can lead to thiocarbamoyl derivatives. researchgate.net Furthermore, these derivatives can be reacted with α-halo carbonyl compounds to furnish thiophene (B33073) and thiazole (B1198619) derivatives. researchgate.net

Table 2: Examples of Synthesized N-Aryl-3-oxobutanamide Derivatives and Related Compounds researchgate.net

Starting AmineCoupling PartnerResulting Product Class
Sulfanilic acidN-(2,4-dimethylphenyl)-3-oxobutanamideHydrazone
4-NitroanilineN-(2,4-dimethylphenyl)-3-oxobutanamideHydrazone
4-Aminosalicylic acidN-(2,4-dimethylphenyl)-3-oxobutanamideHydrazone
SulfanilamideN-(2,4-dimethylphenyl)-3-oxobutanamideHydrazone

Chemical Reactivity and Transformations of N,n Diethyl 3 Oxobutanamide

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. N,N-Diethyl-3-oxobutanamide and its analogues are excellent substrates for such reactions, leveraging the reactivity of the active methylene (B1212753) group.

Biginelli Reaction with N,N-Diethyl-3-oxobutanamide

The Biginelli reaction is a classic MCR that synthesizes 3,4-dihydropyrimidin-2(1H)-ones or thiones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. While specific studies detailing the use of N,N-diethyl-3-oxobutanamide are not extensively documented in readily available literature, the reaction is well-established for structurally similar N-aryl acetoacetamides.

Research conducted by Gein and coworkers demonstrated the synthesis of 1,2,3,6-tetrahydropyrimidine-5-carboxamides by reacting various arylacetoacetamides with aromatic aldehydes and urea. nih.govencyclopedia.pub This reaction proceeds under solvent-free conditions at elevated temperatures (120–150 °C) for a short duration (5–7 minutes), highlighting a green and efficient approach to these heterocyclic structures. nih.govencyclopedia.pub Another method, reported by Ramachandran and coworkers for N-phenylacetoacetamide, employed a solvent-free grindstone technique using cupric chloride and concentrated HCl as catalysts. nih.govencyclopedia.pub These examples strongly suggest the feasibility of N,N-diethyl-3-oxobutanamide as a suitable β-dicarbonyl component in analogous Biginelli-type condensations.

Table 1: Examples of Biginelli-like Reactions with N-Aryl Acetoacetamides This table presents data for analogous reactions, as specific examples for N,N-Diethyl-3-oxobutanamide were not prominently found in the searched literature.

β-Dicarbonyl CompoundAldehydeAmide SourceConditionsProduct ClassReference
ArylacetoacetamidesAromatic AldehydesUreaSolvent-free, 120–150 °C, 5–7 min1,2,3,6-Tetrahydropyrimidine-5-carboxamides nih.govencyclopedia.pub
N-PhenylacetoacetamideAromatic AldehydeUrea/ThioureaSolvent-free, grinding, CuCl₂, conc. HClDihydropyrimidinones nih.govencyclopedia.pub

Condensation with Aromatic Aldehydes and Tetrazol-5-amine Monohydrate

A significant multi-component reaction involving N,N-diethyl-3-oxobutanamide is its condensation with aromatic aldehydes and 5-aminotetrazole (B145819). Research by Gein and colleagues has shown that this three-component condensation provides a direct route to N,N-diethyl-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides. nih.gov This transformation serves as a powerful method for constructing complex, fused heterocyclic systems that are of interest in medicinal chemistry. The reaction leverages the nucleophilicity of the 5-aminotetrazole and the active methylene group of the β-keto amide to build the dihydropyrimidine (B8664642) ring fused to the tetrazole core. nih.gov

This reaction is part of a broader field where 5-aminotetrazole is used as a building block in MCRs to create fused heterocyclic compounds. researchgate.net The process is often carried out under solvent-free conditions at high temperatures, which aligns with principles of green chemistry. clockss.org

Table 2: Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives

β-Keto AmideAldehyde ComponentAmine ComponentProductReference
N,N-Diethyl-3-oxobutanamideAromatic Aldehydes5-AminotetrazoleN,N-Diethyl-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides nih.gov

Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis for constructing ring systems. N,N-Diethyl-3-oxobutanamide and its N-aryl or C-alkylated derivatives are valuable precursors for intramolecular cyclizations to form a range of heterocyclic structures, including indoles and spiro compounds.

Oxidative Cyclization to Indolin-2-ones and 1H-Indoles via N-Aryl-3-oxobutanamides

The synthesis of substituted indolin-2-ones (oxindoles) and 1H-indoles can be achieved through the oxidative cyclization of N-aryl-3-oxobutanamides. Research by Nishino and coworkers has demonstrated a facile method using manganese(III) acetate (B1210297) as the oxidant. nii.ac.jp When N,2-disubstituted N-aryl-3-oxobutanamides are treated with Mn(OAc)₃ in acetic acid, a 5-exo-trig cyclization occurs, leading to the formation of 3-acetylindolin-2-ones in good to excellent yields. nii.ac.jp

These 3-acetylindolin-2-ones are versatile intermediates. The acetyl group can be easily removed by treatment with neutral alumina in diethyl ether to yield the corresponding deacetylated indolin-2-ones. nii.ac.jp Furthermore, both the acetylated and deacetylated indolinones can be subsequently reduced to form substituted 1H-indoles, showcasing a comprehensive strategy for indole synthesis from β-keto amide precursors. nii.ac.jp The reaction conditions, such as solvent and temperature, play a critical role in the outcome of the reaction. For instance, the reaction of N,2-dimethyl-N-phenyl-3-oxobutanamide with Mn(OAc)₃ in ethanol (B145695) at reflux yielded 3-acetyl-1,3-dimethylindolin-2-one, while the reaction did not proceed in propanol. nii.ac.jp

Table 3: Mn(III)-Based Oxidative Cyclization of N-Aryl-3-oxobutanamides

SubstrateOxidantSolventTemperatureProductYield
N,2-Dimethyl-N-phenyl-3-oxobutanamideMn(OAc)₃EthanolReflux3-Acetyl-1,3-dimethylindolin-2-one71%
N-(4-Methoxyphenyl)-N,2-dimethyl-3-oxobutanamideMn(OAc)₃Acetic Acid80 °C3-Acetyl-5-methoxy-1,3-dimethylindolin-2-one91%
N-(4-Chlorophenyl)-N,2-dimethyl-3-oxobutanamideMn(OAc)₃Acetic Acid80 °C3-Acetyl-5-chloro-1,3-dimethylindolin-2-one98%

Spiro Compound Formation with N-(4-chlorophenyl)-2,2-diethyl-3-oxobutanamide

The formation of spiro compounds represents an advanced application of intramolecular cyclization, creating complex three-dimensional structures. While specific literature detailing the spirocyclization of N-(4-chlorophenyl)-2,2-diethyl-3-oxobutanamide was not prominently identified, analogous reactions of N-aryl amides provide insight into potential pathways. For instance, the intramolecular electrophilic cyclization of N-aryl propynamides has been shown to produce 3-methylthiospiro[4.5]trienones, where the reaction pathway is highly dependent on the substituents on the N-aryl group. youtube.com In these reactions, an ipso-cyclization mechanism is often invoked, where the cyclization occurs at the carbon atom of the aromatic ring that is already substituted. This type of transformation in a suitably substituted N-aryl-2,2-diethyl-3-oxobutanamide could theoretically lead to spiro nih.govwjpsronline.comdienone structures. The presence of the gem-diethyl group at the α-position would be crucial in directing the formation of a spirocyclic junction.

Formation of Pyrimidine (B1678525) and Pyridazine Derivatives

Beyond the Biginelli reaction, the 3-oxobutanamide scaffold is a key precursor for other pyrimidine and pyridazine derivatives. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine-containing reagent. nih.gov Various synthetic strategies exist, making it a versatile method for accessing this class of heterocycles. wjpsronline.com

Pyridazines, which are 1,2-diazines, are typically synthesized from 1,4-dicarbonyl compounds or their equivalents through condensation with hydrazine (B178648). youtube.comchemtube3d.com For a β-keto amide like N,N-diethyl-3-oxobutanamide, transformation into a suitable 1,4-dicarbonyl precursor would be necessary. For example, α-halogenation followed by reaction with a nucleophile could introduce the fourth carbonyl equivalent, which could then be cyclized with hydrazine or its derivatives to form the pyridazine ring. The reaction of hydrazine with β-keto amides can also lead to the formation of pyrazole (B372694) derivatives, representing a competing reaction pathway.

Nucleophilic Substitution Reactions

Reactivity of Halogenated Derivatives (e.g., 2,2-Dichloro-N,N-diethyl-3-oxobutanamide)

The halogenated derivative, 2,2-Dichloro-N,N-diethyl-3-oxobutanamide, serves as a significant precursor in the synthesis of organophosphate insecticides, most notably phosphamidon (B1677709). The reactivity of this compound is characterized by the susceptibility of the α-dichloro-substituted carbon to nucleophilic attack.

The key transformation is a nucleophilic substitution reaction with trimethylphosphite. In this process, the two chlorine atoms on the α-carbon are displaced. This reaction is a critical step in the industrial production of phosphamidon. The mechanism involves the phosphite nucleophile attacking the electrophilic carbon, leading to the displacement of the chloride ions. smolecule.com This conversion is typically carried out at elevated temperatures to achieve efficient conversion rates. smolecule.com

Table 1: Nucleophilic Substitution of 2,2-Dichloro-N,N-diethyl-3-oxobutanamide
ReactantReagentProductReaction Type
2,2-Dichloro-N,N-diethyl-3-oxobutanamideTrimethylphosphitePhosphamidonNucleophilic Substitution

Oxidation Reactions of N,N-Diethyl-3-oxobutanamide Derivatives

Oxidation of N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide

N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide is an oxime derivative of the parent amide. While specific oxidation studies on this exact molecule are not extensively detailed in the reviewed literature, the reactivity of the oxime functional group (C=N-OH) is well-established. Oximes can undergo oxidation through various enzymatic and chemical pathways.

For instance, compounds containing C=N-OH moieties, such as oximes and amidoximes, can be oxidized by cytochrome P450 (CYP450) enzymes. nih.gov This microsomal oxidation can lead to the cleavage of the carbon-nitrogen double bond. In such enzymatic processes, which require cofactors like NADPH and molecular oxygen, the reaction can result in the formation of a corresponding carbonyl compound (in this case, an α-keto amide) and the release of nitric oxide (NO) or related nitrogen species like nitrites and nitrates. nih.gov

This suggests a potential metabolic pathway for N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide, where the hydroxyimino group is oxidized to generate N,N-diethyl-2,3-dioxobutanamide and nitric oxide.

Table 2: Potential Oxidation of N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide
SubstrateOxidizing System (Example)Potential ProductsReaction Type
N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamideCytochrome P450 enzymes, O₂, NADPHN,N-Diethyl-2,3-dioxobutanamide, Nitric Oxide (NO)Oxidative Cleavage

Diazo Transfer Reactions with N,N-Diethyl-3-oxobutanamide as Substrate

N,N-Diethyl-3-oxobutanamide is an active methylene compound, making it a suitable substrate for diazo transfer reactions. This reaction converts the active methylene group (the CH₂ group flanked by the amide and ketone carbonyls) into a diazo group (-C=N₂).

The process, often referred to as the Regitz diazo transfer, typically involves reacting the β-keto amide with a sulfonyl azide (B81097), such as tosyl azide or p-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a weak base like triethylamine (B128534). wikipedia.org The base facilitates the deprotonation of the active methylene group to form an enolate, which then acts as a nucleophile. The enolate attacks the terminal nitrogen atom of the sulfonyl azide. wikipedia.org This is followed by a sequence of steps that ultimately lead to the transfer of the diazo group to the α-carbon and the formation of a sulfonamide byproduct. wikipedia.org

The resulting product is N,N-diethyl-2-diazo-3-oxobutanamide, a versatile synthetic intermediate used in various chemical transformations, including as a precursor for carbenoids in reactions like cyclopropanation and C-H insertion. chem-station.com

Table 3: Diazo Transfer Reaction with N,N-Diethyl-3-oxobutanamide
SubstrateDiazo Transfer ReagentBaseProduct
N,N-Diethyl-3-oxobutanamideTosyl azide (TsN₃) or p-Acetamidobenzenesulfonyl azide (p-ABSA)Triethylamine (Et₃N) or DBUN,N-Diethyl-2-diazo-3-oxobutanamide

Functional Group Interconversions and Derivatization

Hydrolysis Reactions

The amide bond in N,N-Diethyl-3-oxobutanamide can be cleaved through hydrolysis under either acidic or basic conditions, although tertiary amides are generally the least reactive among carboxylic acid derivatives and require harsh conditions like prolonged heating. chemistrysteps.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and heat, the amide undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate. The elimination of diethylamine (B46881) (which is protonated under acidic conditions to form diethylammonium ion) results in the formation of 3-oxobutanoic acid. masterorganicchemistry.comyoutube.com 3-Oxobutanoic acid is a β-keto acid and is unstable, often undergoing decarboxylation to yield propanone and carbon dioxide.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH) and heat, the amide can also be hydrolyzed. The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.comyoutube.com The elimination of a diethylamide anion, which is a very poor leaving group, is the rate-determining step and is generally unfavorable. chemistrysteps.com However, the reaction can be driven forward by the subsequent irreversible deprotonation of the resulting carboxylic acid by the strongly basic diethylamide anion. The final products after an acidic workup are 3-oxobutanoic acid (or its decarboxylation products) and diethylamine. youtube.com

Table 4: Hydrolysis of N,N-Diethyl-3-oxobutanamide
Reaction TypeReagents & ConditionsInitial ProductsNotes
Acid-Catalyzed HydrolysisStrong acid (e.g., H₃O⁺), Heat3-Oxobutanoic acid and Diethylammonium ion ((CH₃CH₂)₂NH₂⁺)3-Oxobutanoic acid is unstable and may decarboxylate.
Base-Catalyzed HydrolysisStrong base (e.g., ⁻OH), Heat, followed by acidic workup3-Oxobutanoate and Diethylamine ((CH₃CH₂)₂NH)Harsh conditions required for tertiary amides.

Condensation Reactions with Amines

The chemical reactivity of N,N-Diethyl-3-oxobutanamide includes condensation reactions with amines, primarily involving the ketone carbonyl group. This reaction is a fundamental method for the synthesis of enamines, which are versatile intermediates in organic synthesis. thieme-connect.de The general process involves the reaction of the β-keto amide with a secondary amine, typically under acid catalysis with the removal of water to drive the equilibrium toward the product. thieme-connect.delibretexts.org

The mechanism begins with the protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A secondary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine or an aminol. libretexts.orgmnstate.edu This intermediate is generally unstable and cannot be isolated. libretexts.org Following a proton transfer, the hydroxyl group is protonated to form a good leaving group (water). The elimination of a water molecule, facilitated by the lone pair of electrons on the nitrogen, results in the formation of an iminium ion, which is then deprotonated at the alpha-carbon to yield the stable enamine product. libretexts.org The efficiency of the reaction is highly dependent on the effective removal of water from the reaction mixture, often accomplished using a Dean-Stark apparatus or desiccants. thieme-connect.de

While specific studies detailing the reaction of N,N-Diethyl-3-oxobutanamide with a wide array of amines are not extensively documented, the established reactivity of β-dicarbonyl compounds provides a strong precedent for these transformations. The reaction is expected to proceed regioselectively to yield enamines with the double bond between the original carbonyl carbon and the active methylene carbon.

Table 1: Predicted Products of Condensation Reactions with Secondary Amines
Secondary Amine ReactantPredicted Enamine Product NameChemical Structure of Product
Pyrrolidine (B122466)(Z)-3-(pyrrolidin-1-yl)-N,N-diethylbut-2-enamideC12H22N2O
Piperidine(Z)-N,N-diethyl-3-(piperidin-1-yl)but-2-enamideC13H24N2O
Morpholine(Z)-N,N-diethyl-3-morpholinobut-2-enamideC12H22N2O2
Diethylamine(Z)-3-(diethylamino)-N,N-diethylbut-2-enamideC12H24N2O

Hydrazone Formation

N,N-Diethyl-3-oxobutanamide can undergo reactions to form hydrazone derivatives, most notably through coupling with diazonium salts. researchgate.net This reaction, commonly known as azo coupling, is an electrophilic substitution that targets the active methylene group (the α-carbon) of the β-keto amide. nptel.ac.inscribd.com Diazonium salts act as weak electrophiles and react readily with compounds that can form a stable carbanion or enolate. nptel.ac.inlkouniv.ac.in

The reaction is typically carried out in an aqueous ethanol solution containing a weak base, such as sodium acetate, to facilitate the formation of the enolate from N,N-Diethyl-3-oxobutanamide. researchgate.net The diazonium ion then attacks the α-carbon of the enolate. The resulting product exists predominantly in the more stable hydrazone tautomeric form rather than the azo form. researchgate.net This process is analogous to the well-documented synthesis of hydrazones from the coupling of various diazonium salts with N-(2,4-dimethylphenyl)-3-oxobutanamide. researchgate.net The resulting arylhydrazone derivatives are often highly colored compounds and have been investigated for various applications, including as dyes and pigments. researchgate.net

The synthesis involves the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt. masterorganicchemistry.com This salt is then immediately used in the coupling reaction. A wide variety of substituted anilines can be used to generate diverse hydrazone products.

Table 2: Representative Hydrazone Products from Coupling of Diazonium Salts with N,N-Diethyl-3-oxobutanamide (based on analogous reactions researchgate.net)
Aromatic Amine PrecursorDiazonium Salt IntermediateFinal Hydrazone Product Name
Sulfanilic acid4-Sulfobenzenediazonium chloride4-((2-(1-(diethylamino)-1,3-dioxobutan-2-ylidene)hydrazinyl)benzenesulfonic acid
4-Nitroaniline4-Nitrobenzenediazonium chlorideN,N-Diethyl-2-((4-nitrophenyl)hydrazono)-3-oxobutanamide
Sulfanilamide4-Sulfamoylbenzenediazonium chloride4-((2-(1-(diethylamino)-1,3-dioxobutan-2-ylidene)hydrazinyl)benzenesulfonamide
AnilineBenzenediazonium chlorideN,N-Diethyl-3-oxo-2-(phenylhydrazono)butanamide

Reactions with Thiocyanates and Isothiocyanates

The active methylene group in N,N-Diethyl-3-oxobutanamide also enables its participation in reactions with electrophilic sulfur-containing reagents like isothiocyanates. researchgate.net Isothiocyanates (R-N=C=S) are valuable synthons used in the preparation of a wide variety of sulfur and nitrogen-containing heterocyclic compounds. sci-hub.segoogle.com

The reaction is initiated by the deprotonation of the α-carbon of N,N-Diethyl-3-oxobutanamide by a suitable base (e.g., in a solvent like DMF) to form a nucleophilic enolate. researchgate.net This enolate then attacks the electrophilic central carbon atom of the isothiocyanate. This addition step typically yields a non-isolable intermediate adduct, such as a thiocarbamoyl salt. researchgate.net This intermediate is a versatile precursor that can undergo subsequent heterocyclization reactions when treated with appropriate reagents containing two electrophilic sites. researchgate.net For instance, reaction of the intermediate with α-halo carbonyl compounds like ethyl bromoacetate or chloroacetyl chloride can lead to the formation of five-membered heterocyclic rings such as thiazolidinone derivatives. researchgate.net This synthetic strategy provides a pathway to complex, polyfunctionalized heterocyclic systems from simple starting materials.

Table 3: Potential Heterocyclic Products from Reactions with Isothiocyanates (based on analogous systems researchgate.net)
Isothiocyanate ReactantCyclizing AgentPotential Heterocyclic Product Class
Phenyl isothiocyanateEthyl bromoacetateThiazolidinone
Allyl isothiocyanateChloroacetyl chlorideThiazolidinone
Ethyl isothiocyanate2-Chloro-N-phenylacetamideThiazolidinone
Benzoyl isothiocyanateEthyl 2-chloroacetateThiazolidinone

Mechanistic Investigations of Reactions Involving N,n Diethyl 3 Oxobutanamide

Reaction Mechanism Elucidation for Multi-Component Syntheses

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. N,N-Diethyl-3-oxobutanamide serves as a key building block in such reactions, notably in syntheses resembling the Biginelli reaction.

A specific example involves the three-component condensation of N,N-Diethyl-3-oxobutanamide, an aromatic aldehyde, and an aminoazole like 5-aminotetrazole (B145819). The reaction mechanism is believed to proceed through a pathway analogous to the classic Biginelli condensation.

The proposed mechanism, as illustrated in the table below, likely initiates with the acid-catalyzed condensation of the aromatic aldehyde and the aminoazole, forming an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of N,N-Diethyl-3-oxobutanamide. The final step involves cyclization through the nucleophilic attack of the remaining amino group onto the amide carbonyl, followed by dehydration to yield the final heterocyclic product, such as a dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide.

Table 1: Proposed Biginelli-type Reaction Mechanism

Step Description Intermediate Structures
1 Aldehyde Activation & Imine Formation An aromatic aldehyde reacts with 5-aminotetrazole under acidic conditions to form a reactive iminium ion intermediate.
2 Nucleophilic Attack The enol tautomer of N,N-Diethyl-3-oxobutanamide acts as a nucleophile, attacking the iminium ion.

| 3 | Cyclization and Dehydration | The molecule cyclizes via intramolecular nucleophilic attack, followed by the elimination of a water molecule to form the stable dihydropyrimidine (B8664642) ring system. |

This sequence highlights the role of N,N-Diethyl-3-oxobutanamide as a crucial 1,3-dicarbonyl component, providing the backbone for the newly formed heterocyclic ring.

Stereochemical Considerations in Spiro Compound Formation

Spiro compounds, characterized by two rings connected through a single shared carbon atom, present unique stereochemical challenges in their synthesis. While specific studies detailing the stereochemical outcomes of spirocyclization reactions involving N,N-Diethyl-3-oxobutanamide are not extensively documented, general principles of stereoselective synthesis can be applied to understand potential pathways.

The formation of a spirocenter often involves a cycloaddition or a cyclization reaction where the approach of the reacting species is directed by existing chiral centers or catalysts. For instance, in a hypothetical reaction where an azomethine ylide is generated from an amino acid and a ketone (like isatin), its 1,3-dipolar cycloaddition with an activated alkene derived from N,N-Diethyl-3-oxobutanamide would lead to a spirocyclic pyrrolidine (B122466).

The diastereoselectivity of such a reaction would be governed by the relative orientation of the dipole and the dipolarophile in the transition state. Steric hindrance and electronic interactions would favor one approach over the other, leading to the preferential formation of one diastereomer. The facial selectivity could be controlled by a chiral auxiliary on one of the reactants or by a chiral catalyst that coordinates with the reactants to create a chiral environment. The stereochemistry of the final spiro compound is thus a direct consequence of the energetically most favorable transition state.

Mechanistic Pathways of Oxidative Transformations (e.g., Mn(III)-based)

Manganese(III) acetate (B1210297) is a widely used oxidizing agent capable of initiating free-radical reactions with 1,3-dicarbonyl compounds like N,N-Diethyl-3-oxobutanamide. These reactions are valuable for forming carbon-carbon bonds and constructing cyclic systems. The mechanistic pathway for these transformations is complex and involves several competing steps.

The process begins with the coordination of the N,N-Diethyl-3-oxobutanamide to the Mn(III) center, followed by the loss of a proton from the α-carbon to generate a manganese(III) enolate. This intermediate undergoes a one-electron oxidation-reduction process. The Mn(III) is reduced to Mn(II), and a carbon-centered radical is formed at the α-position of the butanamide.

This α-amido-β-keto radical is the key reactive intermediate. It can then participate in a variety of subsequent reactions, most notably addition to an alkene. This addition forms a new carbon-carbon bond and generates a new radical intermediate, which can then undergo further cyclization or oxidation to yield the final product.

Table 2: General Mechanism of Mn(III)-Based Oxidation | Step | Description | | :--- | :--- | | 1 | Enolate Formation | N,N-Diethyl-3-oxobutanamide coordinates with Mn(OAc)₃ and loses an α-proton to form a Mn(III) enolate. | | 2 | Radical Generation | Intramolecular electron transfer occurs, reducing Mn(III) to Mn(II) and generating an α-carbonyl radical. | | 3 | Intermolecular Addition | The radical adds to an alkene, forming a new C-C bond and a new radical intermediate. | | 4 | Termination/Cyclization | The resulting radical can be further oxidized by another Mn(III) equivalent to a cation (which then loses a proton or is trapped by a nucleophile) or undergo an intramolecular cyclization if a suitable unsaturated bond is present. |

This radical-based mechanism allows for the construction of complex molecular frameworks under relatively mild conditions.

Wolff Rearrangement Mechanisms in Diazoamide Chemistry

The Wolff rearrangement is a cornerstone reaction in organic synthesis where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the extrusion of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.org This reaction provides a powerful method for one-carbon homologation and ring contraction. wikipedia.org

If a diazo group were introduced at the α-position of N,N-Diethyl-3-oxobutanamide to form 2-diazo-N,N-diethyl-3-oxobutanamide, it would be expected to undergo a Wolff rearrangement upon thermal, photochemical, or metal-catalyzed induction. organic-chemistry.org The mechanism of this rearrangement has been a subject of considerable debate and can proceed through two primary pathways:

Concerted Mechanism: The loss of the dinitrogen molecule occurs simultaneously with the 1,2-migration of the adjacent group (in this case, either the acetyl group or the N,N-diethylaminocarbonyl group). This pathway proceeds through a single, concerted transition state without the formation of an intermediate.

Stepwise Mechanism: Nitrogen extrusion first leads to the formation of a highly reactive α-ketocarbene intermediate. organic-chemistry.org This carbene then undergoes the 1,2-rearrangement to form the ketene. This stepwise pathway allows for the possibility of side reactions of the carbene, such as O-H insertion if the reaction is conducted in a protic solvent like methanol. organic-chemistry.org

The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles. For example, in the presence of water, it would form a carboxylic acid derivative; with an alcohol, it would yield an ester. The migratory aptitude of the groups attached to the carbonyl carbon can influence the reaction, although in many cases, the stereochemistry of the migrating group is retained. wikipedia.org

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on N,N-Diethyl-3-oxobutanamide and its reaction partners can exert a profound influence on reaction pathways and the selectivity of product formation. These effects can be electronic or steric in nature.

In the context of the multi-component reactions discussed in section 4.1, the nature of the aldehyde component is critical. It has been observed in reactions with N,N-Diethyl-3-oxobutanamide and 5-aminotetrazole that aromatic aldehydes bearing either electron-donating or electron-withdrawing groups are effective, leading to the desired pyrimidine (B1678525) products. However, the use of aliphatic or heteroaromatic aldehydes often fails to yield the same products, indicating that the electronic nature and steric profile of the aldehyde substituent are crucial for the success of the condensation and subsequent cyclization steps.

The N,N-diethyl groups on the amide themselves play a significant role. Compared to a simple N-H or N-aryl amide, the diethyl groups provide steric bulk, which can influence the conformation of intermediates and transition states. Electronically, the nitrogen lone pair's ability to donate into the carbonyl group affects the acidity of the α-protons and the nucleophilicity of the corresponding enolate. This can alter the rate of the initial nucleophilic attack in reactions like the Biginelli-type synthesis. For instance, the electronic properties of the N,N-diethylamide group can impact the stability of the key α-carbonyl radical in Mn(III)-based oxidations, thereby influencing the efficiency and outcome of subsequent cyclization steps.

Table 3: Mentioned Chemical Compounds

Compound Name
N,N-Diethyl-3-oxobutanamide
5-aminotetrazole
Dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Isatin
Azomethine ylide
Manganese(III) acetate
2-diazo-N,N-diethyl-3-oxobutanamide

Spectroscopic and Analytical Characterization of N,n Diethyl 3 Oxobutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N,N-Diethyl-3-oxobutanamide, revealing crucial details about its proton and carbon environments. A significant aspect of its NMR characterization is the presence of keto-enol tautomerism, where the compound exists as an equilibrium mixture of the keto form (N,N-Diethyl-3-oxobutanamide) and the enol form (N,N-diethyl-3-hydroxybut-2-enamide).

The ¹H NMR spectrum of N,N-Diethyl-3-oxobutanamide provides distinct signals for both the keto and enol tautomers, with the ratio of these forms being influenced by the solvent. In a chloroform-d (CDCl₃) solution, the compound exists as a mixture of both tautomers. kochi-tech.ac.jp

Key proton signals for both tautomers are summarized in the table below. The presence of separate signals for the protons of the keto and enol forms confirms the slow exchange between the two tautomers on the NMR timescale.

Table 1: ¹H NMR Spectroscopic Data for N,N-Diethyl-3-oxobutanamide in CDCl₃. kochi-tech.ac.jp
AssignmentTautomerChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)Keto & Enol1.14t7.2
CH₃ (acetyl)Keto2.26s-
CH₃ (vinyl)Enol1.96s-
CH₂ (ethyl)Keto & Enol3.32 (q), 3.37 (q)q7.2
CH₂ (methylene)Keto3.47s-
CH (vinyl)Enol5.07s-
OH (enol)EnolNot specified--

The ¹³C NMR spectrum further corroborates the existence of the keto-enol tautomerism by displaying distinct sets of signals for the carbon atoms in each form. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic.

The table below summarizes the key ¹³C NMR chemical shifts for N,N-Diethyl-3-oxobutanamide.

Table 2: ¹³C NMR Spectroscopic Data for N,N-Diethyl-3-oxobutanamide in CDCl₃. researchgate.net
AssignmentChemical Shift (δ, ppm)
CH₃ (ethyl)11.6, 14.1
CH₂ (ethyl)23.5, 24.5
CH₂ (methylene)46.4
CH (enol)55.4
C=O (amide)~167
C=O (keto)~205
C-OH (enol)Not specified
C=C (enol)Not specified

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of hydrogen atoms. The synthesis of isotopically labeled compounds such as N,N-Diethyl-d10-3-oxobutanamide, where the ethyl groups are perdeuterated, would allow for detailed mechanistic investigations of reactions involving this moiety. While the compound N,N-Diethyl-d10-3-oxobutanamide is documented, specific mechanistic studies employing this particular deuterated analog are not extensively reported in the surveyed literature. However, the general principle of using deuterated amides is well-established for studying mechanisms such as retro-ene reactions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in N,N-Diethyl-3-oxobutanamide. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of both keto and enol forms can also be inferred from the IR spectrum, particularly from the carbonyl stretching region.

The table below lists the significant IR absorption bands for N,N-Diethyl-3-oxobutanamide.

Table 3: Key IR Absorption Bands for N,N-Diethyl-3-oxobutanamide.
Wavenumber (cm⁻¹)Assignment
~3310O-H stretch (enol form, intramolecular H-bond)
2970, 2932C-H stretch (aliphatic)
1715C=O stretch (keto form)
1645C=O stretch (amide)
1600-1580C=C stretch (enol form)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular weight of N,N-Diethyl-3-oxobutanamide is 157.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathways for amides often involve alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. For the keto form, cleavage of the C-C bond between the carbonyl groups is also a likely fragmentation pathway.

X-ray Diffraction for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of N,N-Diethyl-3-oxobutanamide and its derivatives, providing robust techniques for both the separation of the target compound from reaction mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent techniques employed for these purposes, each offering distinct advantages in the analytical characterization of β-keto amides.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is a cornerstone technique for the quantitative analysis and purity determination of N,N-Diethyl-3-oxobutanamide. Reversed-phase HPLC (RP-HPLC) is the most common modality used for compounds of this nature, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.

The purity of acetamide derivatives is frequently ascertained using RP-HPLC systems equipped with a C18 column as the stationary phase. nih.gov Separation is typically achieved using a mobile phase consisting of a gradient mixture of an aqueous component (often with an acid modifier like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV-Vis detector, as the amide and ketone chromophores in N,N-Diethyl-3-oxobutanamide allow for absorption in the UV range. For more detailed structural confirmation or analysis in complex matrices, HPLC can be coupled with a mass spectrometer (HPLC-MS).

Key parameters in developing an HPLC method include the choice of stationary phase, mobile phase composition and gradient, flow rate, and detector wavelength. For N,N-Diethyl-3-oxobutanamide, which is a moderately polar molecule, a C18 or C8 column provides sufficient retention and resolution. The mobile phase gradient can be optimized to ensure adequate separation from starting materials, by-products, and degradation products.

Below is an interactive data table summarizing typical RP-HPLC conditions applicable to the analysis of N,N-disubstituted β-keto amides like N,N-Diethyl-3-oxobutanamide.

ParameterConditionPurpose/Rationale
Stationary PhaseReversed-Phase C18 (5 µm, 4.6 x 150 mm)Provides good hydrophobic retention for moderately polar organic molecules. nih.gov
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid helps to protonate silanol groups and the analyte, leading to sharper, more symmetrical peaks. nih.gov
Elution ModeGradientAllows for the effective separation of compounds with a range of polarities, from polar impurities to the less polar product.
Flow Rate1.0 mL/minA standard flow rate for analytical columns of this dimension. nih.gov
DetectionUV-Vis at 210-254 nmThe amide and keto functional groups exhibit UV absorbance in this range.
Column Temperature25-40 °CMaintaining a consistent temperature ensures reproducible retention times. google.com

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography is an invaluable, rapid, and cost-effective technique for the qualitative monitoring of reactions and for the preliminary assessment of purity for N,N-Diethyl-3-oxobutanamide. It is widely used to track the progress of a synthesis by observing the consumption of starting materials and the formation of the product. rsc.org

For compounds like N,N-Diethyl-3-oxobutanamide, normal-phase TLC is typically employed, which uses a polar stationary phase, most commonly silica gel, and a less polar mobile phase. libretexts.orgsilicycle.com The separation is based on the principle of adsorption; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. libretexts.org The N,N-diethylamide and ketone moieties of the target compound allow it to be visualized on TLC plates.

The choice of the eluent, or solvent system, is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is common. reddit.com By varying the ratio of these solvents, the polarity of the mobile phase can be adjusted to optimize the separation of spots on the TLC plate.

Since N,N-Diethyl-3-oxobutanamide may not be strongly UV-active, visualization of the spots on the TLC plate after development often requires the use of a staining agent. Common visualization techniques include:

UV Light (254 nm): If the compound or impurities contain a suitable chromophore, they will appear as dark spots on a fluorescent green background on TLC plates treated with a fluorescent indicator. libretexts.org

Iodine Chamber: Exposure to iodine vapor causes many organic compounds to appear as temporary brown or yellow spots. libretexts.org

Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. The plate is dipped in or sprayed with the solution, and upon gentle heating, compounds appear as yellow-brown spots on a purple background.

Specific Stains for Amides: Reagents such as hydroxylamine/ferric chloride can be used, which react with the amide group to produce colored complexes. epfl.ch

An interactive data table of representative TLC systems for the analysis of N,N-Diethyl-3-oxobutanamide is provided below.

ParameterConditionPurpose/Rationale
Stationary PhaseSilica Gel 60 F₂₅₄Standard polar adsorbent for normal-phase TLC; F₂₅₄ indicates the presence of a fluorescent indicator. rsc.orgresearchgate.net
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 1:1 v/v)A common solvent system of moderate polarity. The ratio can be adjusted to achieve an optimal Rf value (typically 0.2-0.4) for the product. reddit.com
Alternate Mobile PhaseDichloromethane:Methanol (e.g., 95:5 v/v)Offers different selectivity and is suitable for more polar amide compounds.
Visualization Method 1UV Light (254 nm)Non-destructive method for compounds that absorb UV light. libretexts.org
Visualization Method 2Iodine VaporA general, semi-destructive stain that complexes with many organic compounds. libretexts.org
Visualization Method 3Potassium Permanganate StainA destructive stain that visualizes compounds susceptible to oxidation.

Theoretical and Computational Studies of N,n Diethyl 3 Oxobutanamide

Keto-Enol Tautomerism and Equilibrium Studies

N,N-Diethyl-3-oxobutanamide, like other β-dicarbonyl compounds, can exist as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.

The equilibrium between the keto and enol tautomers is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of the substituents. masterorganicchemistry.comnih.gov Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. orientjchem.org For instance, calculations can determine the total electronic energies of both the keto and enol forms, allowing for the prediction of which tautomer is more stable in the gaseous phase and in various solvents. orientjchem.org

Table 1: Factors Influencing Keto-Enol Equilibrium

Factor Influence on Equilibrium
Solvent Polarity Polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org
Intramolecular Hydrogen Bonding Can stabilize the enol form, particularly in non-polar solvents. masterorganicchemistry.com
Conjugation/Resonance Extended conjugation in the enol form can contribute to its stability. masterorganicchemistry.com

| Temperature | Can affect the position of the equilibrium. |

Hydrogen Bonding Interactions and Their Influence on Structure and Reactivity

Hydrogen bonding plays a crucial role in determining the structure, properties, and reactivity of N,N-Diethyl-3-oxobutanamide. The molecule possesses both hydrogen bond donors (the α-hydrogens in the keto form and the hydroxyl proton in the enol form) and hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atom).

Intramolecular Hydrogen Bonding: In the enol form, a strong intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the amide. This interaction creates a stable six-membered ring-like structure, which significantly influences the molecule's conformation and reactivity.

Intermolecular Hydrogen Bonding: N,N-Diethyl-3-oxobutanamide can also form intermolecular hydrogen bonds with solvent molecules or other reagents. The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with protic solvents like water or alcohols. mdpi.comchemrxiv.org Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify the strength of these hydrogen bonds. nih.govresearchgate.net These studies can reveal information about the electron density transfer between the donor and acceptor orbitals, confirming the presence and stability of hydrogen-bonded complexes. nih.gov The formation of such bonds can affect the molecule's spectroscopic properties, leading to shifts in vibrational frequencies, which can be predicted computationally. mdpi.com

The ability to form hydrogen bonds is critical to the molecule's function in various chemical environments, influencing its solubility, crystal packing, and interactions with biological targets.

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations, based on molecular orbital (MO) theory, provide a detailed picture of the electron distribution within N,N-Diethyl-3-oxobutanamide. These calculations help in understanding the molecule's reactivity, spectroscopic properties, and the nature of its chemical bonds.

Using ab initio and DFT methods, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Steric Effects of Diethyl Groups

The presence of two ethyl groups on the nitrogen atom introduces significant conformational flexibility and steric hindrance in N,N-Diethyl-3-oxobutanamide. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them.

The rotation around the C-N amide bond and the various single bonds within the ethyl groups leads to a complex potential energy surface with multiple local minima. Computational methods can be used to explore this surface and identify the lowest energy conformers. researchgate.net The steric bulk of the diethyl groups can influence several aspects of the molecule's chemistry:

Reactivity: The diethyl groups can sterically hinder the approach of reactants to the nearby carbonyl group, thereby affecting reaction rates and pathways. nih.govunina.it

Conformational Preference: The molecule will adopt conformations that minimize steric repulsion between the bulky diethyl groups and other parts of the molecule. researchgate.netunina.it This can influence the keto-enol equilibrium by favoring the tautomer that allows for a less sterically strained conformation.

Receptor Binding: In a biological context, the size and shape of the diethyl groups can be critical for how the molecule fits into a binding site, with steric effects dictating the binding affinity and selectivity. unina.it

Theoretical models can quantify these steric effects and predict how changes in the substituent groups would impact the molecule's conformational preferences and reactivity. researchgate.net

Computational Chemistry in Reaction Mechanism Prediction

DFT calculations are commonly used to map out the potential energy surface of a reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies.

For example, in studying a reaction such as an alkylation or a condensation involving N,N-Diethyl-3-oxobutanamide, computational methods can:

Predict the most likely site of attack (e.g., at the α-carbon or one of the oxygen atoms).

Determine whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.net

Explain the observed regioselectivity and stereoselectivity by comparing the activation energies of different possible pathways. researchgate.net

These theoretical predictions can guide experimental work and provide a detailed molecular-level understanding of the reaction dynamics.

Table 2: Compound Names Mentioned

Compound Name

Applications of N,n Diethyl 3 Oxobutanamide in Advanced Organic Synthesis and Materials Science

Role in the Development of Fine Chemicals and Intermediates

N,N-Diethyl-3-oxobutanamide serves as a valuable intermediate in the synthesis of more complex molecules and fine chemicals. Its N,N-dimethyl analogue, N,N-dimethylacetoacetamide, is well-documented as an organic intermediate used to prepare thioamide compounds, which have broad applications in the production of polymerization inhibitors, stabilizers, pesticides, and pharmaceutical raw materials. rsc.org By analogy, N,N-Diethyl-3-oxobutanamide functions as a versatile building block, offering its reactive keto-amide framework for the construction of a wide range of target molecules in the chemical industry.

Contribution to Catalyst Development

The primary role of β-keto amides like N,N-Diethyl-3-oxobutanamide in the context of catalysis is that of a substrate, rather than a component of a catalyst itself. researchgate.net These compounds are frequently used in reactions that are promoted by transition-metal or organocatalysts. For example, β-keto amides are key substrates in catalytic asymmetric reactions, such as phase-transfer catalyzed α-alkylations to create chiral centers. nih.gov They are also employed in stereoselective Michael additions to nitroolefins, where a chiral catalyst directs the formation of specific stereoisomers. nih.gov While β-keto amides can be products of catalyzed reactions, such as the nickel-catalyzed amidation of β-keto esters, their direct incorporation into the structure of a catalyst is not a common strategy.

Use in Diazoamide Synthesis for Further Transformations

N,N-Diethyl-3-oxobutanamide serves as a valuable precursor in the synthesis of α-diazo-β-keto amides. These diazo compounds are highly versatile intermediates in organic synthesis, capable of undergoing a variety of transformations to construct complex molecular architectures. The presence of the electron-withdrawing amide and ketone functionalities stabilizes the diazo group, rendering the molecule sufficiently stable for isolation and subsequent reactions.

The primary method for the conversion of N,N-Diethyl-3-oxobutanamide to its corresponding diazo derivative is through a diazo transfer reaction. This reaction typically involves the treatment of the β-keto amide with a diazo transfer agent, such as a sulfonyl azide (B81097), in the presence of a base.

A general scheme for this transformation is presented below:

Scheme 1: General Synthesis of α-Diazo-N,N-diethyl-3-oxobutanamide

Reaction of N,N-Diethyl-3-oxobutanamide with a sulfonyl azide in the presence of a base to yield the corresponding α-diazo-β-keto amide.

Reactant 1Reactant 2BaseProduct
N,N-Diethyl-3-oxobutanamidep-Acetamidobenzenesulfonyl azide (p-ABSA)Triethylamine (B128534) (Et3N)2-Diazo-N,N-diethyl-3-oxobutanamide
N,N-Diethyl-3-oxobutanamideTosyl azide (TsN3)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2-Diazo-N,N-diethyl-3-oxobutanamide

The resulting 2-diazo-N,N-diethyl-3-oxobutanamide is a key building block for a range of chemical transformations. The diazo group can react as a nucleophile, an electrophile, or can undergo cycloaddition reactions. Furthermore, upon extrusion of nitrogen gas, typically promoted by transition metal catalysts (e.g., Rh(II), Cu(I)), a highly reactive metal carbene intermediate is formed. This carbene can then participate in a variety of synthetic transformations, including:

Cyclopropanation: Reaction with alkenes to form cyclopropanes.

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-C bonds, a powerful tool for late-stage functionalization.

Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen) to form ylides, which can undergo subsequent rearrangements.

Wolff Rearrangement: Rearrangement to form a ketene (B1206846), which can be trapped by various nucleophiles.

These transformations allow for the construction of a diverse array of complex organic molecules from a relatively simple starting material. The reactivity of the diazoamide can be finely tuned by the choice of catalyst and reaction conditions, providing synthetic chemists with a powerful tool for molecular construction.

For instance, the rhodium-catalyzed decomposition of 2-diazo-N,N-diethyl-3-oxobutanamide in the presence of an alkene leads to the formation of a cyclopropyl ketone derivative. The diastereoselectivity of this reaction can often be controlled by the nature of the catalyst and the substituents on the alkene.

Q & A

Q. What are the optimal synthetic routes for 2,2-Diethyl-3-oxobutanamide, and how do reaction conditions influence yield?

Methodology: The compound can be synthesized via amidation of 3-oxobutanoic acid derivatives with diethylamine. Key steps include:

  • Using catalysts like HATU or DCC to activate the carboxylic acid group.
  • Optimizing temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can analytical methods (e.g., NMR, HPLC) be validated for quantifying this compound in complex matrices?

Methodology:

  • Calibration Standards : Prepare a series of dilutions (0.1–100 µg/mL) using acetonitrile/water mixtures to establish linearity (R² > 0.99) .
  • Precision/Accuracy : Perform intra-day and inter-day replicates (n=6) with spiked samples; recovery rates should fall within 90–110% .
  • Limit of Detection (LOD) : Use signal-to-noise ratios ≥3:1 for trace analysis in biological or environmental samples .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodology:

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays (MIC values <50 µM indicate potency) .
  • Neuroprotective Studies : Use rodent models to assess inhibition of acetylcholinesterase (AChE) or NMDA receptor antagonism, with IC₅₀ values compared to reference drugs like donepezil .

Advanced Research Questions

Q. How can contradictory data on the compound’s cytotoxicity be resolved across different cell lines?

Methodology:

  • Dose-Response Analysis : Conduct MTT assays on multiple cell lines (e.g., HeLa, HepG2) at varying concentrations (1–100 µM) to identify cell-type-specific toxicity thresholds .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and quantify ROS generation to clarify underlying pathways .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., ISO 10993-5) to minimize variability in experimental conditions .

Q. What strategies improve the compound’s stability in aqueous solutions for long-term biochemical assays?

Methodology:

  • pH Optimization : Buffer solutions (pH 7.4) with 0.1% BSA reduce hydrolysis of the oxobutanamide moiety .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to extend shelf life >12 months at −80°C .
  • Degradation Kinetics : Monitor stability via UPLC-MS under accelerated storage conditions (40°C/75% RH) to predict real-time degradation .

Q. How does structural modification of the diethyl groups impact bioactivity?

Methodology:

  • SAR Studies : Synthesize analogs with substituents (e.g., methyl, propyl) and compare logP values (via HPLC) to correlate lipophilicity with antimicrobial efficacy .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) and validate with SPR assays .

Q. What environmental persistence data exist for this compound, and how can biodegradability be enhanced?

Methodology:

  • Persistence Testing : Conduct OECD 301B biodegradation assays; half-life >60 days indicates high environmental persistence .
  • Photocatalytic Degradation : Use TiO₂ nanoparticles under UV light to oxidize the compound, monitoring by GC-MS for breakdown products .

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